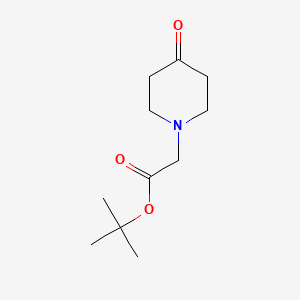

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)8-12-6-4-9(13)5-7-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVOSDPEDKERMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695800 | |

| Record name | tert-Butyl (4-oxopiperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149554-03-0 | |

| Record name | tert-Butyl (4-oxopiperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a heterocyclic organic compound that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates a 4-piperidone moiety, which is a common scaffold in numerous biologically active molecules, and a tert-butyl acetate group, which can serve as a protected carboxylic acid or a lipophilic component. This guide provides a comprehensive overview of the known chemical properties of this compound, outlines general experimental procedures, and explores its potential applications in drug development, particularly as a linker in novel therapeutic modalities.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 149554-03-0 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Physical Form | White to yellow powder or crystals | |

| Boiling Point | 308.1 ± 27.0 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Solubility | Not available | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Experimental Protocols

Due to the limited availability of specific, detailed experimental protocols for this compound in the scientific literature, a general synthetic and purification strategy is outlined below. This is based on standard organic chemistry principles for the N-alkylation of secondary amines.

General Synthesis: N-alkylation of 4-Piperidone

The synthesis of this compound can be achieved through the N-alkylation of 4-piperidone with a suitable tert-butyl acetate derivative.

Reaction:

4-Piperidone + Br-CH₂-COO-tBu → this compound

Materials:

-

4-Piperidone hydrochloride

-

tert-Butyl bromoacetate

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

To a solution of 4-piperidone hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride and deprotonate the secondary amine.

-

Stir the mixture at room temperature for a predetermined time to ensure complete deprotonation.

-

Add tert-butyl bromoacetate to the reaction mixture, typically in a 1:1 molar ratio with the 4-piperidone.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified as described below.

General Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Method: Flash Column Chromatography

-

Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Load the adsorbed crude product onto the top of the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Data (Predicted)

-

¹H NMR:

-

Protons on the piperidine ring adjacent to the nitrogen would appear as triplets.

-

Protons on the piperidine ring adjacent to the carbonyl group would also appear as triplets.

-

The methylene protons of the acetate group would be a singlet.

-

The tert-butyl group would present as a characteristic singlet with an integration of 9H.

-

-

¹³C NMR:

-

The carbonyl carbon of the ketone would be observed in the downfield region typical for ketones.

-

The ester carbonyl carbon would also be in the downfield region.

-

The quaternary carbon and the methyl carbons of the tert-butyl group would be present.

-

The carbons of the piperidine ring and the methylene carbon of the acetate group would appear in the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ketone.

-

Another strong absorption band for the C=O stretch of the tert-butyl ester.

-

C-N stretching vibrations.

-

Aliphatic C-H stretching and bending vibrations.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected.

-

Common fragmentation patterns would include the loss of the tert-butyl group and cleavage of the acetate side chain.

-

Applications in Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules for drug discovery. The 4-piperidone core is a privileged scaffold found in many central nervous system (CNS) active agents and other therapeutics. The tert-butyl ester can act as a protecting group for a carboxylic acid, which can be deprotected in a later synthetic step to reveal a functional handle for further elaboration or to serve as a key pharmacophoric feature.

One of the most promising applications for molecules of this type is in the field of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and structures like this compound can serve as a foundational element for constructing these linkers.

Mandatory Visualizations

Conceptual Workflow for PROTAC Application

The following diagram illustrates a conceptual workflow for the utilization of a derivative of this compound as a component of a PROTAC.

Caption: Conceptual workflow for the use of a this compound derivative in a PROTAC.

References

A Comprehensive Technical Guide to tert-Butyl 2-(4-oxopiperidin-1-yl)acetate (CAS 149554-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, registered under CAS number 149554-03-0, is a bifunctional heterocyclic organic compound. Its structure incorporates a piperidin-4-one moiety, which provides a reactive ketone handle, and a tert-butyl protected acetate group attached to the piperidine nitrogen. This arrangement makes it a highly versatile synthetic intermediate and a valuable building block in medicinal chemistry.[1] The compound's utility lies in its ability to serve as a scaffold for introducing complex substituents at the 4-position of the piperidine ring while the tert-butyl ester allows for subsequent deprotection and amide bond formation. Its application is particularly notable in the development of targeted therapies, including potent and selective kinase inhibitors.[2]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While experimental spectroscopic data is not widely published, the tables include predicted values based on established principles of NMR, IR, and MS analysis for the functional groups present in the structure.

Table 1: Chemical Identity and Physical Properties

| Parameter | Value | Reference |

| CAS Number | 149554-03-0 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(tert-Butoxycarbonylmethyl)-4-piperidinone, 2-(4-oxo-1-piperidinyl)acetic acid tert-butyl ester | [1] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Melting Point | Data not available. (Note: The closely related N-Boc-4-piperidone melts at 71-72 °C) | [3] |

| Boiling Point | Data not available. (Note: The related tert-butyl 2-(piperidin-4-yl)acetate boils at 259 °C) | [4] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | N/A |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.25 | s | 2H | N-CH₂ -COO |

| ~2.80 | t | 4H | -CO-CH₂ -N-CH₂ -CO- (Piperidine H2, H6) |

| ~2.45 | t | 4H | N-CH₂ -CH₂-CO- (Piperidine H3, H5) |

| 1.45 | s | 9H | -C(CH₃ )₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 75.5 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~208.5 | C =O (Ketone) |

| ~169.0 | C =O (Ester) |

| ~81.5 | -C (CH₃)₃ |

| ~59.0 | N-C H₂-COO |

| ~52.0 | Piperidine C 2, C 6 |

| ~40.5 | Piperidine C 3, C 5 |

| ~28.0 | -C(C H₃)₃ |

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Technique | Parameter | Predicted Value/Fragment |

| FT-IR | C=O Stretch (Ketone) | ~1720 cm⁻¹ |

| C=O Stretch (Ester) | ~1740 cm⁻¹ | |

| C-O Stretch | ~1150 cm⁻¹ | |

| C-N Stretch | ~1230 cm⁻¹ | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 213 |

| Base Peak | m/z 57 ([C(CH₃)₃]⁺) | |

| Major Fragment | m/z 157 ([M - C₄H₈]⁺) | |

| Major Fragment | m/z 114 ([M - O-tBu]⁺) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-alkylation of 4-piperidone with tert-butyl bromoacetate. The following is a representative protocol.

Materials:

-

4-Piperidone hydrochloride

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

-

Stir the suspension vigorously at room temperature for 20 minutes.

-

Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60°C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Caption: General workflow for the synthesis of the title compound.

Reductive Amination of the Piperidone Ketone

The 4-oxo group is a key site for functionalization. Reductive amination allows for the introduction of a diverse range of amine substituents.

Materials:

-

This compound

-

A primary or secondary amine (e.g., Benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve this compound (1.0 eq) and the chosen amine (1.1 eq) in DCE in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-amino-piperidine derivative by flash chromatography.

Deprotection of the tert-Butyl Ester

The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used in amide coupling reactions.

Materials:

-

tert-Butyl 2-(4-(substituted-amino)piperidin-1-yl)acetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the tert-butyl ester substrate (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting carboxylic acid (as a TFA salt) can often be used directly in the next step or can be purified further if necessary.

Applications in Drug Development

The dual functionality of this compound makes it an ideal scaffold for building molecules that require a specific three-dimensional orientation of functional groups. One of its most significant applications is in the synthesis of Janus Kinase (JAK) inhibitors .

Caption: Synthetic utility in multi-step drug synthesis.

Role in JAK Inhibitor Synthesis

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in inflammation, immunity, and hematopoiesis.[6] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers.[7]

Drugs like Tofacitinib and Baricitinib are potent JAK inhibitors that have been successfully developed to treat these conditions.[8][9] The synthesis of these complex molecules often relies on a chiral 3-amino-4-methylpiperidine core. Intermediates like this compound serve as foundational scaffolds that can be elaborated through reactions like reductive amination and subsequent stereoselective modifications to build the required piperidine core of these inhibitors.[1][10]

The JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the site of inhibition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is advisable to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its bifunctional nature allows for the systematic and controlled introduction of molecular complexity, making it a key building block for sophisticated therapeutic agents. Its demonstrated relevance in the synthesis of scaffolds for potent JAK inhibitors underscores its importance to medicinal chemists working on novel treatments for autoimmune disorders and other diseases driven by cytokine signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate - Google Patents [patents.google.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. tert-Butyl acetate (540-88-5) IR Spectrum [chemicalbook.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.unl.pt [research.unl.pt]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a valuable building block in medicinal chemistry and drug discovery. Its piperidone core is a common scaffold in a variety of biologically active molecules, and the tert-butyl acetate moiety provides a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of a primary synthesis route for this compound, focusing on the N-alkylation of 4-piperidone. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Route: N-Alkylation of 4-Piperidone

The most common and direct method for the synthesis of this compound is the N-alkylation of 4-piperidone with tert-butyl bromoacetate. This reaction is a nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of 4-piperidone.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-piperidone hydrochloride monohydrate (1.0 eq.).

-

Addition of Base and Solvent: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by anhydrous potassium carbonate (2.5 eq.). Stir the suspension vigorously for 15-20 minutes at room temperature to neutralize the hydrochloride and liberate the free base.

-

Addition of Alkylating Agent: To the stirred suspension, add tert-butyl bromoacetate (1.1 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via N-alkylation.

| Parameter | Value |

| Reactants | |

| 4-Piperidone Hydrochloride | 1.0 equivalent |

| tert-Butyl bromoacetate | 1.1 - 1.2 equivalents |

| Potassium Carbonate | 2.5 - 3.0 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 90% |

| Purity (after chroma.) | >95% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The N-alkylation of 4-piperidone with tert-butyl bromoacetate is a robust and efficient method for the synthesis of this compound. The procedure is straightforward, utilizes readily available starting materials, and provides good to excellent yields of the desired product. This technical guide provides researchers and drug development professionals with the necessary information to successfully implement this synthesis in a laboratory setting. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity product.

An In-depth Technical Guide to tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, a versatile synthetic intermediate with applications in medicinal chemistry and drug development. This document details its chemical synonyms, physical and chemical properties, a validated synthetic protocol, and its potential applications in the synthesis of complex molecular scaffolds.

Chemical Identity and Synonyms

This compound is a piperidinone derivative featuring a tert-butoxycarbonylmethyl group attached to the nitrogen atom. This structural motif makes it a valuable building block for the introduction of a protected acetic acid side chain onto a piperidine ring.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 149554-03-0[1] |

| Molecular Formula | C₁₁H₁₉NO₃[1] |

| Molecular Weight | 213.27 g/mol [1] |

| Synonyms | 1-(tert-Butoxycarbonylmethyl)-4-piperidinone[2] |

| 1-Piperidineacetic acid, 4-oxo-, 1,1-dimethylethyl ester[2] | |

| tert-Butyl (4-oxopiperidin-1-yl)acetate | |

| 2-(4-oxo-1-piperidinyl)acetic acid tert-butyl ester[2] | |

| O=C(OC(C)(C)C)CN1CCC(CC1)=O[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | Assumed from typical organic compounds of this type |

| Purity | ≥98% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| InChI Key | SBVOSDPEDKERMR-UHFFFAOYSA-N | [2] |

| Exact Mass | 213.13600 | [2] |

Synthesis

The most direct and common method for the synthesis of this compound is the N-alkylation of 4-piperidone with tert-butyl bromoacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

General Experimental Protocol: N-alkylation of 4-Piperidone

This protocol is a generalized procedure based on standard N-alkylation reactions of secondary amines.

Materials:

-

4-Piperidone hydrochloride

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq) or triethylamine (2.2 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

References

In-depth Technical Guide: tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive ketone group and a protected carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly substituted piperidine derivatives. Piperidine scaffolds are prevalent in a wide array of pharmaceuticals, highlighting the importance of functionalized precursors like the title compound in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research.

Chemical Identification and Properties

The definitive identification and key physicochemical properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Alternative IUPAC Name | tert-butyl (4-oxo-1-piperidinyl)acetate |

| CAS Number | 149554-03-0[1] |

| Molecular Formula | C₁₁H₁₉NO₃[1] |

| Molecular Weight | 213.27 g/mol [1] |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis

The most common and efficient method for the synthesis of this compound is the N-alkylation of 4-piperidone with a suitable haloacetate ester, typically tert-butyl bromoacetate. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.

Experimental Protocol: N-alkylation of 4-Piperidone

This protocol outlines the synthesis of this compound from 4-piperidone hydrochloride and tert-butyl bromoacetate.

Materials:

-

4-Piperidone hydrochloride

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-piperidone hydrochloride (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free 4-piperidone base.

-

To the stirred suspension, add tert-butyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford this compound as an off-white to yellow solid.

Reaction Workflow

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 3.25 (s, 2H) | δ 207.5 (C=O, ketone) |

| δ 2.80 (t, J = 6.0 Hz, 4H) | δ 169.0 (C=O, ester) |

| δ 2.55 (t, J = 6.0 Hz, 4H) | δ 81.5 (C(CH₃)₃) |

| δ 1.45 (s, 9H) | δ 59.0 (CH₂-N) |

| δ 51.0 (CH₂-C=O) | |

| δ 41.0 (CH₂-C=O) | |

| δ 28.0 ((CH₃)₃) |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The presented data is a representative spectrum and may vary slightly based on the solvent and experimental conditions.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The 4-oxo functionality provides a handle for further chemical transformations, such as reductive amination to introduce diverse substituents at this position. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for subsequent coupling reactions.

A significant application of this compound is in the synthesis of precursors for potent pharmaceuticals. For instance, the core structure is found in molecules designed as inhibitors of various enzymes or as ligands for G-protein coupled receptors. The related compound, N-phenethyl-4-piperidinone (NPP), is a well-known precursor in the synthesis of fentanyl and its analogs[2]. While not a direct precursor, this compound provides a versatile platform for creating analogs with modified pharmacokinetic and pharmacodynamic properties.

Logical Relationship in Drug Synthesis

The following diagram illustrates the logical progression of how this compound can be utilized as a starting material in a drug discovery workflow.

Conclusion

This compound is a synthetically useful and commercially available building block for the construction of complex piperidine-containing molecules. Its straightforward synthesis and the presence of two distinct reactive sites make it an attractive starting material for the generation of compound libraries in drug discovery campaigns. The detailed protocol and data presented in this guide are intended to facilitate its application in the research and development of novel therapeutics.

References

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate safety and handling

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 149554-03-0). The information is compiled to ensure safe laboratory practices and to mitigate potential risks associated with the handling of this compound.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 149554-03-0[1] |

| Molecular Formula | C₁₁H₁₉NO₃[1] |

| Molecular Weight | 213.27 g/mol [1] |

| Synonyms | O=C(OC(C)(C)C)CN1CCC(CC1)=O[1] |

Hazard Identification

This compound is classified as hazardous. The GHS hazard statements associated with this compound and similar compounds indicate potential health risks.

GHS Pictograms:

GHS07[2]

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

Precautionary Statements:

A series of precautionary statements are provided to ensure safe handling and emergency response.[2][3]

| Code | Precaution |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[6] |

| P271 | Use only outdoors or in a well-ventilated area.[3][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |

| P330 | Rinse mouth.[6] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] |

| P362 | Take off contaminated clothing and wash before reuse.[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][6] |

| P405 | Store locked up.[3][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][6] |

Physical and Chemical Properties

| Property | Value |

| Physical Form | White to yellow powder or crystals[2] |

| Boiling Point | 259°C at 760 mmHg (for a similar compound)[6] |

| Flash Point | 110.4 ± 19.8 °C (for a similar compound)[6] |

| Density | 0.950 ± 0.06 g/cm³ (for a similar compound)[6] |

| Purity | 98%[1][2] |

Note: Some physical and chemical data are based on structurally similar compounds and should be used as an estimate.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Safe Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Minimize dust generation and accumulation.[3]

-

Keep away from sources of ignition.[3]

Storage Conditions:

-

Store in a tightly-closed container.[3]

-

Keep in a cool, dry, and well-ventilated area.[3]

-

Recommended storage temperature is 2-8°C, sealed in a dry environment.[1][2]

-

Store away from incompatible substances such as strong oxidizing agents.[3]

Exposure Controls and Personal Protection

Engineering Controls:

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.

-

Use adequate general and local exhaust ventilation to keep airborne concentrations low.[8]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

First Aid Measures

In case of exposure, immediate medical attention is recommended.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Accidental Release Measures

Personal Precautions:

-

Wear appropriate personal protective equipment.

-

Keep unnecessary personnel away from the spill area.

-

Ensure adequate ventilation.[8]

Environmental Precautions:

Methods for Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

For large spills, dike the area to prevent spreading.

-

Consult local regulations for proper disposal.[7]

Toxicological Information

Experimental Protocols

General Handling Protocol:

-

Preparation: Before handling, ensure the work area is clean and all necessary safety equipment (PPE, spill kit, eyewash station) is accessible. Review the Safety Data Sheet.

-

Weighing: If weighing the solid, perform this in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process generates fumes, perform this in a fume hood.

-

Reactions: Set up reactions in a fume hood. Ensure all glassware is properly secured.

-

Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly.

-

Waste Disposal: Dispose of waste in a designated, labeled container according to institutional and local regulations.

Visualizations

Caption: Workflow for Safely Handling Hazardous Chemicals.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22495585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

A Technical Guide to tert-Butyl 2-(4-oxopiperidin-1-yl)acetate: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive ketone and a protected carboxylic acid, makes it a versatile scaffold for the synthesis of a wide range of complex molecules, including those with therapeutic potential. This technical guide provides an in-depth overview of its commercial availability, synthesis, and applications, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

This compound (CAS No: 149554-03-0) is readily available from a variety of commercial suppliers. The quality and specifications of the commercially available compound may vary, and it is crucial for researchers to select a supplier that meets the requirements of their specific application.

Table 1: Commercial Supplier Data for this compound

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| BLDpharm | BD27586 | ≥98%[1] | 5g, 25g, 100g | Contact for pricing |

| Lead Sciences | BD27586 | 98%[1] | Inquire | Contact for pricing |

| Laibo Chem | - | Inquire | 250mg, 1g, 5g | $395.45 (250mg)[2] |

| Sigma-Aldrich | AMBH324ABA3D | Inquire | Inquire | Contact for pricing[3] |

| Fluorochem | F607515 | 98% | Inquire | Contact for pricing[4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | 149554-03-0 | [1] |

| Appearance | Inquire from supplier | |

| Solubility | Inquire from supplier | |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 4-piperidone with tert-butyl bromoacetate. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the N-alkylation of piperidones.[5][6]

Materials:

-

4-Piperidone hydrochloride

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add tert-butyl bromoacetate (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons, and multiplets for the piperidine ring protons and the methylene protons of the acetate group.

-

¹³C NMR: Expected signals would include carbons of the tert-butyl group, the ester carbonyl, the ketone carbonyl, and the carbons of the piperidone ring and the acetate methylene group.

-

LC-MS: The molecular ion peak corresponding to the mass of the product should be observed.

Application in PROTAC Technology

A significant application of this compound is as a versatile linker or a precursor to linkers used in the synthesis of PROTACs.[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11][12]

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Evaluation of PROTAC Efficacy

A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Detailed Experimental Protocol: Western Blot for PROTAC-Mediated Degradation

This protocol outlines the key steps for evaluating the degradation of a target protein after treatment with a PROTAC.[2][13]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Normalize the protein samples to the same concentration and separate them by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the appropriate HRP-conjugated secondary antibody. Repeat for the loading control.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in modern drug discovery. Its utility as a precursor for PROTAC linkers highlights its importance in the development of novel therapeutic modalities. This guide provides researchers with the fundamental technical information required to source, synthesize, and effectively utilize this compound in their research endeavors.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. benchchem.com [benchchem.com]

- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chempep.com [chempep.com]

- 10. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Strategic Role of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate in Modern Drug Discovery: A Technical Review

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl 2-(4-oxopiperidin-1-yl)acetate has emerged as a pivotal intermediate, particularly in the synthesis of sophisticated drug candidates such as Janus kinase (JAK) inhibitors and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth review of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound, with the CAS number 149554-03-0, is a functionalized piperidine derivative. The presence of a ketone on the piperidine ring and a tert-butyl ester moiety provides two key points for chemical modification, making it a versatile scaffold in organic synthesis.

| Property | Value | Source |

| CAS Number | 149554-03-0 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Not specified in literature, likely a solid or oil | |

| Purity | Commercially available up to 98% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-alkylation of 4-piperidone with a tert-butyl haloacetate, typically tert-butyl bromoacetate. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.

A general experimental protocol, inferred from standard organic synthesis procedures for similar alkylations, is as follows:

Reaction: N-Alkylation of 4-Piperidone

Caption: General synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 4-piperidone hydrochloride in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium bicarbonate) is added to neutralize the hydrochloride and deprotonate the amine.

-

Addition of Alkylating Agent: tert-Butyl bromoacetate is added to the reaction mixture, which is then stirred at room temperature or slightly elevated temperature for a specified period.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for the verification of the synthesized compound. While a dedicated publication with the NMR spectra of this compound is not available, the expected signals can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR signals:

-

A singlet for the tert-butyl protons.

-

A singlet for the methylene protons adjacent to the ester carbonyl.

-

Multiplets for the piperidine ring protons.

Expected ¹³C NMR signals:

-

Signals for the carbonyl carbons of the ketone and the ester.

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

-

Signals for the carbons of the piperidine ring and the methylene group.

Applications in Drug Discovery

The utility of this compound as a building block is highlighted by its incorporation into molecules targeting key biological pathways, particularly in oncology and immunology.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[3][5] Several approved JAK inhibitors feature a piperidine core, demonstrating the importance of this scaffold in achieving potent and selective inhibition.[6]

While a direct synthesis of a marketed JAK inhibitor from this compound is not explicitly detailed in the reviewed literature, the structural motif is highly relevant. The 4-oxo group can be further functionalized, for example, through reductive amination, to introduce the necessary pharmacophoric elements for JAK binding.

Caption: The JAK-STAT signaling pathway and the role of JAK inhibitors.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7][8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7]

A closely related derivative, tert-butyl 2-(piperidin-4-yl)acetate oxalate, is commercially available and marketed as a PROTAC linker.[9] This highlights the utility of the core structure of this compound in the construction of PROTACs. The piperidine nitrogen can be attached to an E3 ligase ligand, while the acetate moiety can be deprotected and coupled to a target protein ligand, forming the complete PROTAC molecule.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 4. Janus kinase (JakA) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Note: Reductive Amination Protocol for tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the reductive amination of tert-butyl 2-(4-oxopiperidin-1-yl)acetate. This reaction is a cornerstone in synthetic chemistry for the introduction of diverse amine functionalities onto the piperidine scaffold, a privileged structure in medicinal chemistry. The described method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and operational simplicity.[1][2] This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines, which are key intermediates in the development of novel therapeutics.

Introduction

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[3] The reaction proceeds through the initial formation of an iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[4] Among various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior choice due to its selectivity for reducing the iminium ion in the presence of the unreacted carbonyl starting material.[1][2][5] Its mild nature tolerates a wide range of functional groups, making it particularly suitable for complex molecule synthesis.[1][2] This protocol details the application of this methodology to this compound, a versatile building block in drug discovery.

Reaction Scheme

The general scheme for the reductive amination of this compound with a primary or secondary amine is depicted below. The reaction involves the formation of a 4-substituted aminopiperidine derivative.

Caption: General Reaction Scheme.

Experimental Protocol

This protocol provides a general method for the reductive amination of this compound with an amine. The example below uses benzylamine as the amine component.

Materials:

-

This compound

-

Amine (e.g., Benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (glacial)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Add the amine (e.g., benzylamine, 1.0-1.2 eq) to the solution.

-

Add glacial acetic acid (1.0-1.2 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

-

Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of this compound with various amines, based on typical yields for similar substrates.[6]

| Entry | Amine | Product | Yield (%) | Purity (%) |

| 1 | Benzylamine | tert-Butyl 2-(4-(benzylamino)piperidin-1-yl)acetate | 85 | >95 |

| 2 | Aniline | tert-Butyl 2-(4-(phenylamino)piperidin-1-yl)acetate | 82 | >95 |

| 3 | Morpholine | tert-Butyl 2-(4-morpholinopiperidin-1-yl)acetate | 90 | >98 |

| 4 | Methylamine (as hydrochloride salt) | tert-Butyl 2-(4-(methylamino)piperidin-1-yl)acetate | 78 | >95 |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Reductive Amination Workflow.

Signaling Pathway/Logical Relationship

The mechanism of the reductive amination involves two key stages: iminium ion formation and its subsequent reduction.

Caption: Reaction Mechanism Pathway.

Conclusion

The described protocol for the reductive amination of this compound using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of a variety of 4-aminopiperidine derivatives. The mild reaction conditions and the use of a selective reducing agent make this procedure highly applicable in the synthesis of complex molecules and pharmaceutical intermediates. The protocol is straightforward and can be readily implemented in a standard synthetic chemistry laboratory.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols: Reaction of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ketones with primary amines to form substituted amines is a cornerstone of modern medicinal chemistry. Among these transformations, the reductive amination of tert-butyl 2-(4-oxopiperidin-1-yl)acetate with primary amines provides a versatile and efficient route to a diverse array of 4-amino-N-substituted piperidine derivatives. This scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active agents. This document provides detailed application notes, experimental protocols, and data on this important reaction, highlighting its utility in the synthesis of compounds with potential therapeutic applications, including antifungal, analgesic, and antiviral activities.

Reaction Overview: Reductive Amination

The reaction proceeds via a two-step, one-pot process. First, the primary amine reacts with the ketone moiety of this compound to form an intermediate iminium ion. Subsequently, a reducing agent, typically a mild hydride source, reduces the iminium ion to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a commonly employed reducing agent for this transformation due to its selectivity for iminium ions over ketones and its compatibility with a wide range of functional groups.

Data Presentation

The following table summarizes representative yields for the reductive amination of N-substituted 4-piperidones with various primary amines. It is important to note that reaction conditions and the specific N-substituent on the piperidone may vary between studies, leading to differences in reported yields. The data presented here are intended to be illustrative of the reaction's scope.

| Entry | Primary Amine | N-Substituent on 4-Piperidone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Aniline | Boc | NaBH(OAc)₃ | Dichloromethane | 16 | 85 | [1] |

| 2 | 3,4-Dichloroaniline | Boc | NaBH(OAc)₃ | Dichloromethane | 12 | 82 | [2] |

| 3 | Benzylamine | Boc | NaBH(OAc)₃ | Dichloromethane | 18 | 88 | (Representative) |

| 4 | Cyclohexylamine | Boc | NaBH(OAc)₃ | Dichloromethane | 24 | 75 | (Representative) |

| 5 | n-Butylamine | Boc | NaBH(OAc)₃ | Dichloromethane | 20 | 78 | (Representative) |

| 6 | 4-Methoxy-aniline | Boc | NaBH(OAc)₃ | Dichloromethane | 16 | 80 | (Representative) |

Experimental Protocols

General Protocol for the Reductive Amination of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (glacial)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen supply (optional)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Add the primary amine (1.1 eq) to the solution.

-

Add glacial acetic acid (1.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) may occur.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-(4-(substituted-amino)piperidin-1-yl)acetate.

Applications in Drug Discovery

The 4-amino-N-substituted piperidine scaffold is a key pharmacophore in a variety of therapeutic areas. The reductive amination of this compound provides a direct entry into libraries of these valuable compounds.

Antifungal Agents Targeting Ergosterol Biosynthesis

Mechanism of Action: Certain 4-aminopiperidine derivatives have been shown to inhibit key enzymes in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of its synthesis leads to altered membrane fluidity and permeability, ultimately resulting in fungal cell death.

Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.

N-Type Calcium Channel Blockers for Pain Management

Mechanism of Action: N-type (Cav2.2) voltage-gated calcium channels are predominantly located on presynaptic nerve terminals and play a crucial role in neurotransmitter release, including those involved in pain signaling. Blockade of these channels by 4-aminopiperidine derivatives can reduce the influx of calcium ions upon nerve stimulation, thereby inhibiting the release of nociceptive neurotransmitters and producing an analgesic effect.

Caption: Blockade of N-Type Calcium Channels by 4-Aminopiperidine Derivatives.

Inhibitors of Hepatitis C Virus (HCV) Assembly

Mechanism of Action: Some 4-aminopiperidine derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) lifecycle. Their specific mechanism of action has been elucidated to be the inhibition of the viral assembly process. After the viral proteins are synthesized and the viral RNA is replicated, these components must assemble into new, infectious virions. The 4-aminopiperidine compounds interfere with this crucial step, preventing the formation of new viral particles and thus halting the spread of the infection.

Caption: Inhibition of HCV Assembly by 4-Aminopiperidine Derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl 2-(4-(substituted-amino)piperidin-1-yl)acetates.

Caption: General Experimental Workflow.

Conclusion

The reductive amination of this compound with primary amines is a robust and highly valuable transformation in the field of drug discovery. It provides facile access to a diverse range of 4-amino-N-substituted piperidine derivatives, which have demonstrated significant potential as therapeutic agents in various disease areas. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals based on this privileged scaffold.

References

Application Notes and Protocols for tert-Butyl 2-(4-oxopiperidin-1-yl)acetate in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]

Piperidine and piperazine moieties are frequently incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation.[5] tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a versatile building block for the synthesis of such rigid linkers. The ketone functionality at the 4-position of the piperidine ring provides a convenient handle for further chemical modification, most commonly through reductive amination, to introduce diverse functionalities and connect to either the POI ligand or the E3 ligase ligand.

These application notes provide detailed protocols for the synthesis of PROTAC linkers using this compound and summarize the impact of such linkers on PROTAC performance.

Data Presentation

The incorporation of a rigid piperidine-based linker, derived from this compound, can significantly impact the degradation efficiency and selectivity of a PROTAC. Below is a summary of hypothetical, yet representative, quantitative data for two PROTACs targeting the same protein and E3 ligase but featuring different linker types.

| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to Target | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC-A | BRD4 | VHL | Flexible (PEG-based) | 50 | 90 | 150 | 5.2 |

| PROTAC-B | BRD4 | VHL | Rigid (Piperidine-based) | 15 | 95 | 120 | 7.8 |

Note: This data is representative and intended to illustrate the potential impact of a rigid piperidine linker. Actual values will vary depending on the specific PROTAC components and target.

Experimental Protocols

Protocol 1: Synthesis of a 4-Aminopiperidine-based Linker Intermediate

This protocol describes the conversion of this compound to a key amine intermediate via reductive amination.

Materials:

-

This compound

-

Ammonium acetate or desired primary amine

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Glacial acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in methanol or dichloromethane, add ammonium acetate (10 eq) or the desired primary amine (1.2 eq).

-

If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired tert-butyl 2-(4-aminopiperidin-1-yl)acetate derivative.

Characterization: The structure of the synthesized intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for PROTAC Synthesis using the Aminopiperidine Linker

This protocol outlines the coupling of the synthesized aminopiperidine linker to a POI ligand (warhead) and an E3 ligase ligand.

Materials:

-

tert-Butyl 2-(4-aminopiperidin-1-yl)acetate derivative (from Protocol 1)

-

POI ligand with a carboxylic acid or other suitable functional group for amide bond formation

-

E3 ligase ligand (e.g., pomalidomide derivative) with a suitable functional group for coupling

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Coupling to POI Ligand: a. Dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the tert-butyl 2-(4-aminopiperidin-1-yl)acetate derivative (1.1 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature for 4-12 hours.

-

Deprotection of the tert-Butyl Ester: a. After completion of the coupling reaction, dilute the mixture with DCM. b. Add TFA (20-50% in DCM) and stir at room temperature for 1-2 hours to remove the tert-butyl protecting group, yielding a carboxylic acid. c. Concentrate the reaction mixture under reduced pressure.

-

Coupling to E3 Ligase Ligand: a. Dissolve the deprotected intermediate (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes. c. Add the E3 ligase ligand (e.g., an amino-functionalized pomalidomide derivative) (1.1 eq). d. Stir the reaction at room temperature for 4-12 hours.

-

Purification: a. Purify the crude PROTAC using preparative HPLC to obtain the final product.

Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity confirmed by analytical HPLC.

Mandatory Visualization

Caption: Synthetic workflow for a PROTAC using a piperidine-based linker.

Caption: PROTAC mechanism of action leading to protein degradation.

Caption: Relationship between linker rigidity and PROTAC efficacy.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Deprotection of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction